molecular formula C17H15N5O3 B2901937 N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-38-5

N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2901937
CAS No.: 946229-38-5
M. Wt: 337.339
InChI Key: ITRQLZWKSRUNQI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core, a phenyl group at position 8, and a furan-2-ylmethyl-substituted carboxamide at position 3. Its molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 351.4 g/mol . A closely related analog, N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-... (CAS 946229-85-2), differs only in the substitution of the phenyl group with a p-tolyl group, highlighting structural versatility in this class .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15(18-11-13-7-4-10-25-13)14-16(24)22-9-8-21(17(22)20-19-14)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRQLZWKSRUNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

  • Agrochemical Relevance : Compounds like diflubenzuron () share carboxamide motifs, suggesting the target could be explored as a pesticide lead .
  • Medicinal Potential: ’s bicyclic β-lactams (e.g., compound 9) demonstrate antibiotic activity, hinting at the imidazo-triazine core’s utility in drug design .
  • Synthetic Optimization : Lower yields for halogenated analogs () underscore the need for tailored conditions in scaling up the target compound .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted imidazo-triazine precursors with furan-2-ylmethylamine derivatives. Key steps include cyclization and carboxamide formation. Reaction conditions such as solvent polarity (e.g., ethanol or DMF), temperature (60–120°C), and catalysts (e.g., benzyltributylammonium bromide) critically impact yield and purity. For example, refluxing in ethanol at 80°C for 12 hours yielded 60–70% purity in analogous compounds, while HPLC purification improved purity to >95% .

Example Data:

StepReaction ConditionsYield (%)Purity (%)
CyclizationEthanol, 80°C, 12h6570
PurificationHPLC (C18 column)5598

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: 1H and 13C NMR are critical for confirming the fused imidazo-triazine core and furan-2-ylmethyl substituents. IR spectroscopy validates carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₀H₁₈N₆O₃). For crystalline derivatives, X-ray diffraction provides absolute configuration .

Q. What physicochemical properties are relevant for pharmacological studies?

Methodological Answer: Key properties include:

  • LogP : ~2.5 (measured via shake-flask method), indicating moderate lipophilicity.
  • Aqueous solubility : <10 µM (pH 7.4, UV-Vis spectroscopy).
  • Thermal stability : Decomposition >200°C (TGA/DSC). These properties guide formulation strategies (e.g., nanoemulsions for solubility enhancement) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: SAR studies involve synthesizing analogs with substitutions at the phenyl (C8), furan (N-sidechain), and triazine (C4-oxo) positions. For example:

  • Phenyl group : Replacing with 4-fluorophenyl increased enzyme inhibition (IC50 from 1.2 µM to 0.7 µM) .
  • Furan moiety : Substituting with thiophene reduced solubility but improved metabolic stability .
  • Triazine core : Saturation (4,6,7,8-tetrahydro) enhances conformational rigidity, improving target binding .

Data Contradiction Analysis: Discrepancies in bioactivity (e.g., varying IC50 across assays) may arise from differences in cell lines (HEK293 vs. HeLa) or assay protocols (ATP concentration, incubation time). Validate using orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The furan oxygen forms hydrogen bonds with Lys721 (binding energy: -9.2 kcal/mol) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
  • QSAR models : 2D descriptors (e.g., topological polar surface area) correlate with blood-brain barrier permeability (R² = 0.82) .

Q. How can synthetic scalability be optimized without compromising enantiomeric purity?

Methodological Answer:

  • Catalyst screening : Chiral Pd catalysts (e.g., BINAP-Pd) improve enantioselectivity (ee >90%) in asymmetric cyclization .
  • Flow chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and enhance reproducibility .
  • Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (85%) .

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